(5-Chlorothiazol-2-YL)methanamine
Overview
Description
“(5-Chlorothiazol-2-YL)methanamine” is a chemical compound with the CAS Number: 1187932-87-1 . It has a molecular weight of 186.08 . The IUPAC name for this compound is (5-chloro-1H-1lambda3-thiazol-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H6ClN2S.ClH/c5-3-2-7-4(1-6)8-3;/h2,8H,1,6H2;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is stored at a temperature of 28 C .Scientific Research Applications
Pharmacological Significance and Therapeutic Potential
Benzothiazole derivatives, including structures related to (5-Chlorothiazol-2-yl)methanamine, have been identified as possessing a wide range of pharmacological properties. These compounds are integral to several natural products and pharmaceutical agents, showcasing their significant therapeutic potential. Notably, benzothiazole and its derivatives exhibit antimicrobial, anticancer, anti-inflammatory, and various other bioactivities. This versatility underscores the importance of benzothiazole moieties in drug development and the ongoing exploration of their medicinal chemistry applications (Bhat & Belagali, 2020). Furthermore, the structural simplicity and diverse pharmacological activities of benzothiazole derivatives highlight their utility in creating chemical libraries that may lead to the discovery of new therapeutic agents (Keri, Patil, Patil, & Budagumpi, 2015).
Environmental Implications and Toxicology
In addition to their pharmacological significance, thiazole derivatives have been examined for their environmental presence and toxicity. For example, triclosan, a compound structurally distinct but relevant in the context of environmental pollution by chlorinated phenols, has been extensively reviewed for its occurrence, toxicity, and degradation in the environment. This compound, like this compound derivatives, underscores the need for comprehensive environmental and toxicological evaluations of synthetic chemicals widely used in consumer products and industrial applications (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Safety and Hazards
Properties
IUPAC Name |
(5-chloro-1,3-thiazol-2-yl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZDROFQZLACEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.